

A Comparative Guide to Evaluating the Degree of Labeling of AF555 Conjugates

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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350

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For researchers, scientists, and drug development professionals utilizing fluorescently labeled proteins, accurately determining the degree of labeling (DOL) is a critical step to ensure experimental consistency and optimal performance. The DOL, the average number of dye molecules conjugated to a protein, directly impacts the brightness and potential for self-quenching of the conjugate. This guide provides a comprehensive comparison of Alexa Fluor™ 555 (AF555) with two common alternatives, Cyanine3 (Cy3) and DyLight™ 550, and includes detailed protocols for evaluating the degree of labeling.

Performance Comparison of Amine-Reactive Dyes

The selection of a fluorescent dye for protein conjugation is a crucial decision that affects the outcome of downstream applications. AF555, Cy3, and DyLight 550 are all popular choices with similar spectral properties, making them largely interchangeable in terms of instrumentation. However, their performance characteristics can differ.

AF555 conjugates are often reported to be brighter and more photostable than their Cy3 counterparts.[1][2] This is particularly evident at higher degrees of labeling, where Cy3 can exhibit significant self-quenching, leading to a decrease in fluorescence intensity.[2][3] DyLight 550 is another alternative that offers high fluorescence intensity and photostability. The choice between these dyes may depend on the specific application, the protein being labeled, and the desired degree of labeling.

Quantitative Data Summary

The following table summarizes the key spectroscopic properties of AF555, Cy3, and DyLight 550 necessary for calculating the degree of labeling.

| Parameter | Alexa Fluor™ 555 | Cyanine3 (Cy3) | DyLight™ 550 |
|---|---------------------------------------|---------------------------------------|---------------------------------------|
| Excitation Maximum (λ_{max}) | ~555 nm | ~550 nm | ~562 nm |
| Emission Maximum (λ_{em}) | ~565 nm | ~570 nm | ~576 nm |
| Molar Extinction Coefficient (ϵ) at λ_{max} | 150,000 $\text{cm}^{-1}\text{M}^{-1}$ | 150,000 $\text{cm}^{-1}\text{M}^{-1}$ | 150,000 $\text{cm}^{-1}\text{M}^{-1}$ |
| 280 nm Correction Factor (CF_{280}) | 0.08 | 0.08 | 0.081 |

Experimental Protocol: Determining the Degree of Labeling

The most common method for determining the DOL of fluorescently labeled proteins is through UV-Visible spectrophotometry. This protocol outlines the steps for labeling a protein with an amine-reactive succinimidyl ester dye and subsequently calculating the DOL.

Materials:

- Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
- Amine-reactive fluorescent dye (AF555, Cy3, or DyLight 550 NHS ester)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate, pH 8.3-9.0
- Purification column (e.g., gel filtration or dialysis cassette)
- UV-Vis Spectrophotometer
- Quartz cuvettes

Labeling Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) at a concentration of 2-10 mg/mL.
 - If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS before labeling.
- Prepare the Dye Stock Solution:
 - Allow the vial of NHS ester dye to warm to room temperature before opening.
 - Dissolve the dye in DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh immediately before use.
- Conjugation Reaction:
 - Slowly add a calculated molar excess of the dye stock solution to the stirring protein solution. A 10-20 fold molar excess of dye to protein is a common starting point.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against PBS. The first colored band to elute from the column is the labeled protein.

Calculation of the Degree of Labeling:

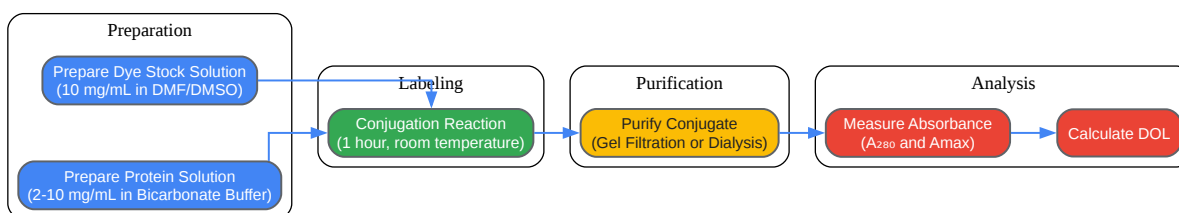
- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of the dye (A_{max}).

- If the absorbance is greater than 2.0, dilute the sample with a known volume of PBS and re-measure. Remember to account for this dilution factor in the calculations.
- Calculate the Degree of Labeling (DOL): The DOL is calculated using the following formula:

Where:

- A_{280} : Absorbance of the conjugate at 280 nm.
- A_{max} : Absorbance of the conjugate at the dye's maximum absorbance wavelength.
- CF_{280} : Correction factor for the dye's absorbance at 280 nm.
- $\epsilon_{protein}$: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 203,000 \text{ M}^{-1}\text{cm}^{-1}$).
- ϵ_{dye} : Molar extinction coefficient of the dye at its λ_{max} .

Experimental Workflow Diagram



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